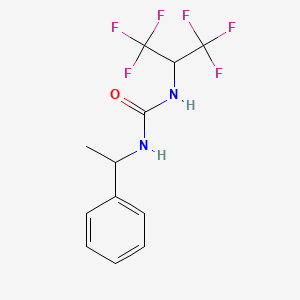![molecular formula C20H17N5 B5014863 5-[3-[1-[(3-Methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine](/img/structure/B5014863.png)
5-[3-[1-[(3-Methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-[1-[(3-Methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring fused with a pyrazole ring, which is further substituted with a methylpyridine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[1-[(3-Methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Attachment of the Methylpyridine Moiety: The pyrazole intermediate is then reacted with a methylpyridine derivative through a nucleophilic substitution reaction.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as a formamide derivative, under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
化学反应分析
Types of Reactions
5-[3-[1-[(3-Methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
5-[3-[1-[(3-Methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-[3-[1-[(3-Methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar pyrazole ring but differ in the attached moieties.
Imidazole Derivatives: These compounds have a similar heterocyclic structure but with different nitrogen positioning.
Uniqueness
5-[3-[1-[(3-Methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine is unique due to its specific combination of pyrimidine, pyrazole, and methylpyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
5-[3-[1-[(3-methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5/c1-15-10-21-7-5-18(15)13-25-8-6-20(24-25)17-4-2-3-16(9-17)19-11-22-14-23-12-19/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNIZBWDSRZKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=CN=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-allyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5014785.png)
![[1-[Phenyl-(propanoylamino)methyl]naphthalen-2-yl] acetate](/img/structure/B5014789.png)
![5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE](/img/structure/B5014802.png)
![4-(4-chlorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5014803.png)
![3-[(2-METHYLCYCLOHEXYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5014810.png)
![6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5014812.png)
![3,4,5-trimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5014818.png)

![4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5014843.png)
![2-[1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B5014866.png)
![5-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide](/img/structure/B5014876.png)


![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5014889.png)
